2,4-Dibromoquinoline
Overview
Description
2,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of quinoline, which is a class of organic compounds that are widely used in the pharmaceutical and chemical industries .
Synthesis Analysis
The synthesis of 2,4-dibromoquinoline has been reported in several studies. For instance, one study describes the synthesis of 2,4-dibromoquinoline from meta-substituted and 3,4-disubstituted anilines . Another study reports the synthesis of 2,4-dibromoquinoline through the reaction of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with Br2 .Molecular Structure Analysis
The molecular structure of 2,4-Dibromoquinoline consists of a quinoline core with two bromine atoms attached at the 2 and 4 positions . The InChI key for 2,4-Dibromoquinoline is CYRONKIISXPXER-UHFFFAOYSA-N .Chemical Reactions Analysis
In terms of chemical reactions, 2,4-Dibromoquinoline has been reported to react with hydrogen chloride in acetonitrile to form monosubstitution product quickly and quantitatively . Another study reported the nitration of 2,4-dibromoquinoline at room temperature, leading to two nitrated position isomers .Physical And Chemical Properties Analysis
2,4-Dibromoquinoline has a molecular weight of 286.95 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Scientific Research Applications
Reactivity and Chemical Transformations
2,4-Dibromoquinoline has been studied for its reactivity, particularly towards potassium amide in liquid ammonia. This research reveals various reactions including bromine migration, dimerization, cine-substitutions, and ring transformations, with proposed mechanisms for the observed conversions (H. J. Hertog & D. Buurman, 2010). Additionally, lithium-halogen exchange of 2,4-dibromoquinolines shows regioselective behavior at C-4, leading to 4-substituted quinolines upon quenching with electrophiles. This has implications for palladium-catalyzed cross-coupling reactions, offering pathways to 4-substituted 2-bromoquinoline derivatives (J. Nolan, 2005).
Synthesis of Quinoline Derivatives
Efficient one-step synthesis of 2,3-dihydroquinazolin-4(1H)-ones from gem-dibromomethylarenes, using 2-aminobenzamide, has been described. This process, leveraging gem-dibromomethylarenes as aldehyde equivalents, yields products quickly and efficiently, highlighting the significance of dibromoquinolines in the synthesis of quinoline derivatives (K. H. Narasimhamurthy et al., 2014).
Antimicrobial and Anticancer Activity
Novel 2,4-dihydroxyquinoline dyes derived from 2,4-dibromoquinoline have shown potential in various biological activities, including DNA protection, antimicrobial, and anticancer activities. These dyes, particularly compounds 3h and 3j, demonstrated effective binding to DNA and cytotoxicity against cancer cell lines, indicating their potential as drugs or drug additives in antimicrobial and anticancer treatments (Nesrin Şener et al., 2018).
Biological and Sensing Applications
8-Aminoquinoline-based chemosensors, including compounds synthesized from 2,4-dibromoquinoline, have shown potential in detecting intracellular Zn2+ and Al3+ ions in human cancer cell lines. These chemosensors also provided insights into anticancer activity mechanisms, representing a significant advancement in the biological and sensing applications of quinoline-based compounds (Pravat Ghorai et al., 2020).
properties
IUPAC Name |
2,4-dibromoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRONKIISXPXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356453 | |
Record name | 2,4-dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromoquinoline | |
CAS RN |
20151-40-0 | |
Record name | 2,4-dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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